
1-(Bromomethyl)-4-ethylbenzene
Overview
Description
1-(Bromomethyl)-4-ethylbenzene is an organic compound with the molecular formula C9H11Br It is a derivative of benzene, where a bromomethyl group (-CH2Br) and an ethyl group (-C2H5) are attached to the benzene ring
Preparation Methods
Principal Synthetic Routes Overview
The preparation of 1-(Bromomethyl)-4-ethylbenzene primarily relies on selective bromination of the benzylic position of 4-ethyltoluene. Several methodologies have been developed to achieve this transformation with varying degrees of efficiency and selectivity.
Strategic Approaches to Synthesis
The main synthetic strategies for preparing this compound include:
- Selective radical bromination at the benzylic position using N-bromosuccinimide (NBS)
- Direct bromination with molecular bromine under controlled conditions
- Two-step bromination-debromination sequences for enhanced selectivity
- High-temperature bromination protocols for deactivated substrates
Radical Benzylic Bromination Using N-Bromosuccinimide
The most common and efficient method for preparing this compound involves the selective radical bromination of 4-ethyltoluene using N-bromosuccinimide (NBS).
Reaction Mechanism
The mechanism of NBS-mediated benzylic bromination proceeds through a radical pathway, which explains its high selectivity for the benzylic position:
- Initiation: Homolytic cleavage of the N-Br bond in NBS produces bromine radicals and succinimidyl radicals
- Propagation:
- The bromine radical selectively abstracts a hydrogen atom from the benzylic position of 4-ethyltoluene
- The resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring
- The benzylic radical reacts with molecular bromine (produced in situ) to form this compound
The selective bromination at the benzylic position occurs because the benzylic C-H bonds are significantly weaker than other C-H bonds in the molecule due to resonance stabilization of the resulting radical.
Optimized Reaction Conditions
The typical reaction conditions for the NBS-mediated synthesis of this compound include:
- Solvent: Carbon tetrachloride (CCl₄) or other non-polar solvents
- Initiator: Light (typically UV) or radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN)
- Temperature: Reflux conditions (typically 76-80°C for CCl₄)
- Reagent ratios: Typically 1:1 to 1:1.1 molar ratio of 4-ethyltoluene to NBS
- Reaction time: 3-6 hours, until complete consumption of starting material
Experimental Procedure
A representative procedure for the synthesis of this compound using NBS involves:
- To a solution of 4-ethyltoluene (10.0 g, 83.2 mmol) in carbon tetrachloride (100 mL) in a round-bottomed flask equipped with a reflux condenser, add N-bromosuccinimide (14.8 g, 83.2 mmol) and benzoyl peroxide (0.20 g, 0.83 mmol).
- Irradiate the mixture with a 150W tungsten lamp while refluxing for 4 hours.
- Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
- Wash the filtrate with saturated sodium bicarbonate solution (2 × 50 mL) and brine (50 mL).
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation under reduced pressure.
This procedure typically yields this compound in 85-90% yield with >95% purity.
Direct Bromination with Molecular Bromine
An alternative approach for preparing this compound involves direct bromination using molecular bromine under catalyzed conditions.
Reaction Mechanism
This method relies on the electrophilic character of bromine in the presence of Lewis acid catalysts or under thermal conditions:
- The catalyst or elevated temperature promotes partial homolysis of the Br-Br bond
- The resulting reactive bromine species selectively attacks the benzylic position
- Loss of a proton generates the benzylic bromide product
Optimized Reaction Conditions
Effective reaction conditions for direct bromination include:
- Reagents: Molecular bromine (Br₂) and Lewis acid catalysts (e.g., FeBr₃, AlCl₃)
- Temperature: 180-210°C for uncatalyzed reactions, 40-60°C for catalyzed processes
- Solvents: Typically solvent-free for high-temperature processes; dichloromethane or carbon tetrachloride for catalyzed reactions
- Catalyst loading: 1-5 mol% for Lewis acid catalysts
- Addition rate: Controlled, dropwise addition of bromine to maintain selectivity
Experimental Data
Table 1 presents comparative data for direct bromination methods applied to the synthesis of benzylic bromides similar to this compound.
Table 1: Performance Parameters for Direct Bromination Methods
The data demonstrates that controlled addition of bromine in the presence of sulfuric acid catalyst achieves excellent yields (>96%) and high selectivity for benzylic bromination.
Two-Step Bromination-Debromination Method
For challenging substrates or when extremely high selectivity is required, a two-step bromination-debromination sequence can be employed to prepare this compound.
Methodology Overview
- Initial polybromination using excess NBS to generate di- or tri-brominated intermediates
- Selective debromination using diethyl phosphite and N,N-diisopropylethylamine to reduce to the mono-brominated product
Reaction Conditions
The optimized conditions for this method include:
Step 1 (Polybromination):
- Reagents: Excess NBS (2-3 equivalents)
- Solvent: Carbon tetrachloride
- Temperature: Reflux conditions
- Initiator: Benzoyl peroxide or AIBN
- Reaction time: 4-6 hours
Step 2 (Selective Debromination):
- Reagents: Diethyl phosphite (1.2 equivalents) and N,N-diisopropylethylamine (1.5 equivalents)
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0-25°C
- Reaction time: 2-3 hours
Advantages and Limitations
This two-step method offers several advantages:
- High selectivity for the benzylic position
- Applicable to deactivated substrates where direct methods fail
- Excellent yields for electronically diverse substrates
However, limitations include:
- Longer synthetic sequence
- Higher reagent consumption
- More complex purification requirements
Purification and Isolation Techniques
The purification of this compound is critical for obtaining high-quality material suitable for further synthetic applications.
Common Purification Methods
Effective purification strategies include:
Solvent Extraction and Washing :
- Washing with water to remove water-soluble impurities
- Alkaline washing (3-5% sodium bicarbonate or sodium hydroxide) to remove acidic impurities
- Final water washing to neutralize the product
Crystallization-Based Purification :
- Cooling crystallization from appropriate solvent systems
- Progressive crystallization with temperature control
- Typical solvents include ethanol/water mixtures or hexane
Chromatographic Purification :
- Column chromatography using silica gel
- Elution with hexane/ethyl acetate gradients
- Monitoring by thin-layer chromatography
Vacuum Distillation :
- Typical collection range: 138-143°C at 0.08-0.09 MPa vacuum
- Addition of drying agents (e.g., calcium chloride, vanadium pentoxide) prior to distillation
Comparative Analysis of Purification Methods
Table 2: Effectiveness of Various Purification Methods for this compound
Comparative Analysis of Preparation Methods
Different preparation methods for this compound offer distinct advantages and limitations depending on scale, available equipment, and purity requirements.
Table 3: Comprehensive Comparison of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation: The compound can be oxidized to form 4-ethylbenzaldehyde or 4-ethylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: 4-ethylbenzyl alcohol, 4-ethylbenzylamine, 4-ethylbenzyl thioether.
Oxidation: 4-ethylbenzaldehyde, 4-ethylbenzoic acid.
Reduction: 4-ethyltoluene.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
1-(Bromomethyl)-4-ethylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in nucleophilic substitution reactions, where the bromomethyl group can be replaced by various nucleophiles such as alcohols, amines, and thiols. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.
Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of biologically active molecules, contributing to drug discovery and development. Its structure facilitates modifications that lead to new therapeutic agents.
Polymer Chemistry
Functionalized Polymers
In polymer chemistry, this compound is employed in the preparation of functionalized polymers through radical polymerization techniques. The bromomethyl group acts as a reactive site for further polymerization or cross-linking reactions.
Material Science
Advanced Materials Development
This compound finds applications in material science, particularly in the synthesis of advanced materials with tailored properties. For example, it can be used to create materials with high thermal stability or unique electronic characteristics due to its ability to form stable covalent bonds with other materials.
Biological Studies
Building Block for Drug Candidates
The compound is also significant in biological studies as a building block for synthesizing drug candidates. Its ability to interact with biological systems makes it a useful tool for understanding biochemical pathways and developing molecular probes for studying cellular processes.
Case Studies and Research Findings
Research has demonstrated the utility of this compound in various synthetic pathways leading to biologically active compounds. For instance, studies have shown its effectiveness in synthesizing derivatives that exhibit anti-cancer properties by modifying the bromomethyl group to enhance biological activity . Furthermore, ongoing research continues to explore its potential applications in developing novel flame retardants and other advanced materials .
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-ethylbenzene primarily involves its reactivity as a benzylic bromide. The bromomethyl group is highly reactive towards nucleophiles, making it a valuable intermediate in various substitution reactions. The compound can also participate in radical reactions due to the stability of the benzylic radical formed during the reaction process .
Comparison with Similar Compounds
Benzyl Bromide (C7H7Br): Lacks the ethyl group, making it less sterically hindered.
1-Bromo-2-phenylethane (C8H9Br): Contains an additional methylene group, affecting its reactivity and applications.
Biological Activity
1-(Bromomethyl)-4-ethylbenzene, with the chemical formula CHBr, is a brominated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the biological implications of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.
This compound is characterized by its bromomethyl and ethyl substituents on a benzene ring. The presence of the bromine atom significantly influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom may facilitate electrophilic reactions, leading to modifications in cellular macromolecules.
Antiproliferative Effects
Research has indicated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells. This effect is likely mediated through the activation of specific signaling pathways that lead to programmed cell death.
Cell Line | Effect Observed | Reference |
---|---|---|
MCF-7 | Induction of apoptosis | |
HepG-2 | Antiproliferative activity |
Toxicological Profile
This compound is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may induce respiratory irritation. These toxicological properties necessitate careful handling in laboratory settings.
Study 1: Anticancer Potential
A study examining the effects of this compound on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism involved the activation of caspase pathways, leading to apoptosis.
Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with metabolic enzymes. It was found to inhibit certain cytochrome P450 enzymes, suggesting potential implications for drug metabolism and pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(Bromomethyl)-4-ethylbenzene, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via bromination of 4-ethyltoluene using reagents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic aromatic substitution with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃). For regioselective bromination at the methyl group, radical initiators (e.g., AIBN) in CCl₄ at 80–100°C are preferred . Optimization involves monitoring reaction kinetics, adjusting solvent polarity, and controlling stoichiometry to minimize di-brominated byproducts. Post-synthesis purification typically employs column chromatography or recrystallization using ethanol/water mixtures .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the bromomethyl (-CH₂Br) and ethyl (-C₂H₅) substituents. The bromomethyl group shows a triplet near δ 4.3–4.5 ppm (¹H) and δ 30–35 ppm (¹³C) .
- GC-MS : To verify purity and molecular ion peaks (e.g., m/z 198/200 for [M]⁺ with Br isotope patterns).
- Elemental Analysis : Validate C, H, and Br percentages .
Q. What are the recommended safety protocols for handling and storing this compound?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents due to potential exothermic decomposition .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent light-induced degradation and moisture absorption. Label containers with GHS hazard codes (e.g., H315, H319, H335) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the bromination of 4-ethyltoluene to minimize di-substituted byproducts?
- Methodological Answer :
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to modulate electrophilicity.
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance bromine solubility, while non-polar solvents (e.g., CCl₄) favor radical pathways.
- Temperature Control : Lower temperatures (0–25°C) reduce radical chain propagation, suppressing di-bromination .
Q. What strategies address regioselectivity challenges when functionalizing this compound in cross-coupling reactions?
- Methodological Answer : The bromomethyl group is highly reactive in nucleophilic substitutions (e.g., SN2 with amines) or Suzuki-Miyaura couplings. However, steric hindrance from the ethyl group may slow aryl-bromide couplings. Strategies include:
- Catalyst Tuning : Use Pd(PPh₃)₄ with bulky ligands to enhance selectivity for the bromomethyl site.
- Protection/Deprotection : Temporarily protect the ethyl group with TMSCl to direct reactivity toward the bromomethyl moiety .
Q. How should researchers resolve contradictions in reported reaction conditions or yields for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate protocols under controlled conditions (e.g., humidity, reagent purity).
- Intermediate Analysis : Use in-situ FTIR or HPLC to identify side products (e.g., dehydrohalogenation to styrenes).
- Catalyst Activity : Test batch-to-batch variability in Lewis acid catalysts, as moisture content can drastically alter reactivity .
Q. What role does this compound play in multi-step organic syntheses, such as pharmaceutical intermediates?
- Methodological Answer : The compound serves as a versatile building block:
- Alkylation Reactions : React with nucleophiles (e.g., amines, thiols) to generate secondary amines or sulfides.
- Polymer Chemistry : Incorporate into monomers for flame-retardant polymers via radical polymerization.
- Drug Discovery : Used in the synthesis of kinase inhibitors by coupling with heteroaryl boronic acids .
Q. How can researchers mitigate thermal or photolytic decomposition of this compound during prolonged storage?
- Methodological Answer :
Properties
IUPAC Name |
1-(bromomethyl)-4-ethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPPFEKHXPADAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481563 | |
Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57825-30-6 | |
Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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